4-Chloro-8-methoxy-3-methylquinoline

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers optimizing antimalarial and kinase inhibitor leads often face unpredictable SNAr reactivity with unsubstituted 4-chloroquinolines. This compound's 3-methyl group attenuates C4 reactivity, enabling chemoselective sequential functionalization. Its crystalline solid form (mp 84°C) simplifies automated dispensing and purification by recrystallization, reducing scale-up costs. - Retains the activity-enhancing 3-methyl motif crucial for SAR consistency (12.5-fold potency difference vs. 3-OMe analogs) - ≥95% purity with sealed dry storage at 2-8°C; ships at ambient temperature - Ideal for generating 4-aminoquinoline libraries and chemoselective diversification strategies

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 39593-11-8
Cat. No. B1492949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methoxy-3-methylquinoline
CAS39593-11-8
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1Cl)C=CC=C2OC
InChIInChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3
InChIKeyUBQXDVNXLJEVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-methoxy-3-methylquinoline: Technical Specifications and Physicochemical Profile (CAS 39593-11-8)


4-Chloro-8-methoxy-3-methylquinoline (CAS 39593-11-8) is a heterocyclic building block characterized by a quinoline core with a chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 3-position . This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 84 °C and a predicted pKa of 2.04±0.41, which are critical for its handling and use in synthesis . The compound is a versatile scaffold, with the 4-chloro group serving as a key reactive site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of more complex, functionalized quinoline derivatives for pharmaceutical research [1].

Why In-Class 4-Chloroquinoline Analogs Cannot Simply Substitute for 4-Chloro-8-methoxy-3-methylquinoline


Direct substitution of 4-Chloro-8-methoxy-3-methylquinoline with other 4-chloroquinoline derivatives is ill-advised due to significant differences in electronic properties and steric hindrance that directly impact synthetic outcomes. The presence of the 3-methyl group introduces considerable steric bulk adjacent to the reactive 4-chloro site, which can dramatically slow or even prevent nucleophilic aromatic substitution (SNAr) reactions when compared to less hindered 4-chloroquinolines lacking a 3-substituent [1]. Furthermore, class-level SAR data for related quinoline systems demonstrates that the combination of 3-methyl and 8-methoxy groups profoundly alters biological activity profiles, with even minor changes leading to a complete loss of potency, confirming that the precise substitution pattern is non-negotiable for intended structure-activity relationships [2].

4-Chloro-8-methoxy-3-methylquinoline: A Quantitative Evidence Guide for Differentiated Selection


Synthetic Utility: Steric Hindrance from the 3-Methyl Group Modulates Reactivity in SNAr Reactions

The 3-methyl group on 4-Chloro-8-methoxy-3-methylquinoline introduces significant steric hindrance near the 4-chloro leaving group, differentiating its reactivity from that of 4-chloroquinoline or 4-chloro-8-methoxyquinoline. This steric bulk can be quantified by its impact on reaction rates; in class-level SNAr reactions on similar 3-substituted 4-haloquinolines, the presence of a 3-methyl group has been shown to reduce the reaction rate by an order of magnitude compared to the unsubstituted 4-haloquinoline under identical conditions [1]. This difference is critical for chemoselectivity in complex molecule construction.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Biological Activity Tuning: Impact of the 3-Methyl Group on In Vitro Antiplasmodial Potency

In the class of 4-aminoquinoline antimalarials, the introduction of a methyl group at the 3-position of the quinoline core is known to significantly modulate biological activity. While the target compound is a 4-chloro intermediate, this SAR data provides a strong rationale for the value of its specific substitution pattern. In a study of related 4-aminoquinoline derivatives, the compound with a 3-methyl substituent (R = 3-methyl) exhibited an EC50 of 2 μM, whereas the compound with a 3-methoxy substituent (R = 3-methoxy) was inactive at the highest tested concentration (EC50 > 25 μM) [1]. This 12.5-fold or greater difference demonstrates that the identity of the substituent at the 3-position is a key determinant of activity.

Antimalarial Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: Solid-State Handling and Purification Profile

4-Chloro-8-methoxy-3-methylquinoline is a crystalline solid with a reported melting point of 84 °C . This property offers a significant practical advantage over liquid or low-melting 4-chloroquinoline analogs, which are often oils at room temperature. The solid-state form facilitates easier weighing, handling, and storage. Furthermore, its crystallinity allows for purification by recrystallization, a simple and scalable method for achieving high purity, which is often more challenging and costly with liquid intermediates.

Process Chemistry Analytical Chemistry Building Block

High-Value Application Scenarios for 4-Chloro-8-methoxy-3-methylquinoline


Synthesis of 4-Aminoquinoline Antimalarial Leads with Defined 3-Substitution

This compound is the ideal starting material for synthesizing libraries of 4-aminoquinoline analogs designed to explore antimalarial SAR at the 3-position. The 4-chloro group provides a convenient handle for installing diverse amine side chains via SNAr, while the pre-installed 3-methyl and 8-methoxy groups ensure the core scaffold remains constant. As class-level data shows a 12.5-fold difference in potency between 3-methyl and 3-methoxy analogs [1], researchers can use this scaffold to generate new compounds while maintaining the activity-enhancing 3-methyl motif, thereby systematically probing other regions of the molecule without confounding variables at the quinoline core.

Precursor for 3,4-Disubstituted Quinoline Kinase Inhibitors via Chemoselective SNAr

Medicinal chemists developing kinase inhibitors can utilize the unique steric environment of this compound. The 3-methyl group attenuates the reactivity of the 4-chloro group towards nucleophilic attack. This allows for the design of sequential functionalization strategies. For instance, a less reactive amine nucleophile could be installed at the C4 position under forcing conditions, leaving other electrophilic sites elsewhere in the molecule intact for later-stage diversification, a chemoselectivity not possible with more reactive 4-chloroquinolines lacking a 3-substituent [2].

Development of Robust and Scalable Synthetic Processes

In process chemistry and scale-up operations, the solid, crystalline nature of 4-Chloro-8-methoxy-3-methylquinoline (melting point 84 °C) is a major advantage . Its physical state allows for more accurate and dust-free handling in automated dispensing systems compared to liquid or hygroscopic analogs. Moreover, its amenability to purification by simple recrystallization, rather than costly and time-consuming chromatography, makes it a superior choice for developing scalable and economical manufacturing processes for advanced pharmaceutical intermediates.

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